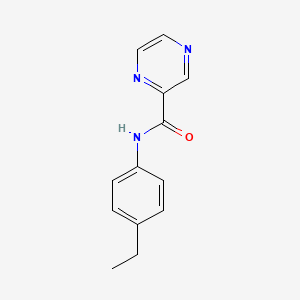
N-(4-ethylphenyl)pyrazine-2-carboxamide
描述
N-(4-ethylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antitubercular agents. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a 4-ethylphenyl group.
作用机制
Target of Action
N-(4-ethylphenyl)pyrazine-2-carboxamide, also known as N-(4-ethylphenyl)-2-pyrazinecarboxamide, is primarily targeted against Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its target through hydrogen bonding and π-cation interaction . It has been found to have lower binding energy than pyrazinamide, a related compound, indicating a stronger interaction with the target . This interaction disrupts the normal functioning of the bacterium, leading to its inhibition .
Biochemical Pathways
It is known that the compound interferes with the synthesis of new fatty acids in the bacterium . Fatty acids are essential for the growth and replication of the bacterium, so this interference inhibits its proliferation .
Pharmacokinetics
The compound’s strong interaction with its target suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of Mycobacterium tuberculosis H37Rv . By disrupting fatty acid synthesis, the compound prevents the bacterium from growing and replicating, effectively controlling the spread of tuberculosis .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound is active only at a slightly acidic pH, which is the environment within the phagosomes where Mycobacterium tuberculosis resides . This specificity helps to target the bacterium while minimizing effects on other cells.
准备方法
The synthesis of N-(4-ethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-ethylphenylamine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction proceeds as follows:
- Pyrazine-2-carboxylic acid is reacted with thionyl chloride to form pyrazine-2-carbonyl chloride.
- The resulting pyrazine-2-carbonyl chloride is then reacted with 4-ethylphenylamine in the presence of a base such as triethylamine to yield this compound.
化学反应分析
N-(4-ethylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the synthesis of various pharmaceuticals and agrochemicals.
相似化合物的比较
N-(4-ethylphenyl)pyrazine-2-carboxamide can be compared with other pyrazine-2-carboxamide derivatives, such as:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties . This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
N-(4-ethylphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAABJMRUUQSQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329795 | |
| Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
424818-79-1 | |
| Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5719544.png)
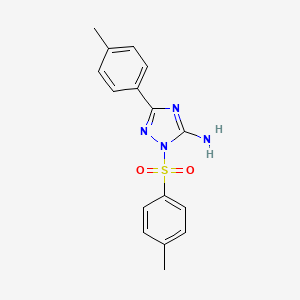
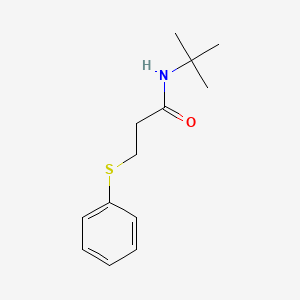
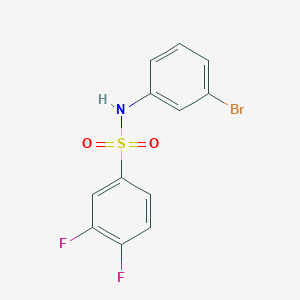
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)
![3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B5719596.png)
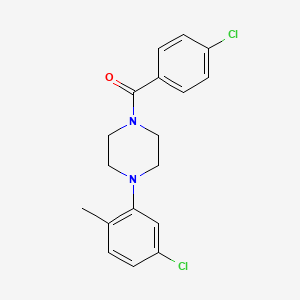
![N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)
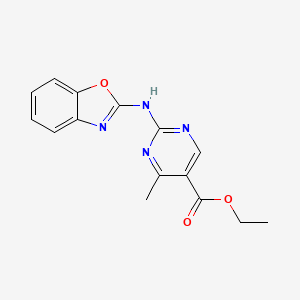
![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)
![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)
![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic Acid](/img/structure/B5719628.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide](/img/structure/B5719634.png)
